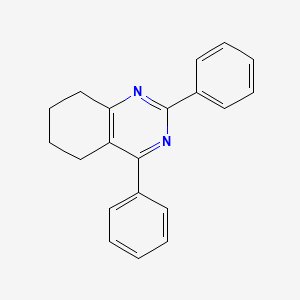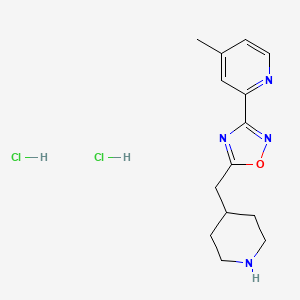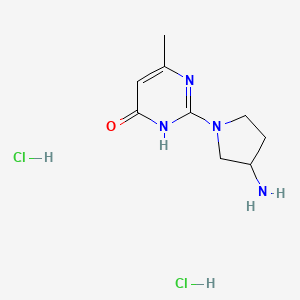
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
概要
説明
The compound “2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride” is a pyrimidine derivative with an aminopyrrolidine substituent . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The aminopyrrolidine group is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidines and pyrimidines can be synthesized through various methods . For instance, pyrrolidines can be synthesized from primary amines and diols . Pyrimidines can be synthesized from amines and carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact three-dimensional structure would depend on the specific locations of these rings and the other substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine and pyrrolidine rings, as well as the amino and methyl groups . The nitrogen atoms in the rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the rings could potentially increase the compound’s polarity .科学的研究の応用
Molecular Docking and Synthesis Studies
- Molecular Docking and Synthesis of Derivatives : A study focused on the synthesis of derivatives, such as substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile. The molecular docking results showed high affinity with CDK4 protein, indicating potential applications in drug design and protein interaction studies (Holam, Santhoshkumar, & Killedar, 2022).
Asymmetric Synthesis
- Asymmetric Synthesis for Vicinal Diamine Derivatives : This research explored the conjugate addition of benzylamine for the asymmetric synthesis of derivatives like 4amino-5-methylpyrrolidin-2-one. Such syntheses are important in developing biologically active molecules, including renin-inhibitory statin analogs and antipsychotic drugs (Yoon, Ha, Kim, & Lee, 2010).
Antibacterial Agents
- Enantiomers of an Antibacterial Agent : A study on the enantiomers of a compound structurally related to 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride demonstrated significant antibacterial activity. This indicates potential applications in antibacterial drug development (Rosen et al., 1988).
Nuclear Magnetic Resonance Studies
- NMR Studies on Tautomerism : Nuclear Magnetic Resonance (NMR) studies of related compounds helped in understanding tautomerism, an essential aspect in the study of chemical properties and reactions (Spiessens & Anteunis, 2010).
Development of Selective Inhibitors
- Selective Inhibitors for Rheumatoid Arthritis : The design and synthesis of 3(R)-aminopyrrolidine derivatives for selective inhibition of JAK1, relevant in the treatment of rheumatoid arthritis, showcased the application in medicinal chemistry (Chough et al., 2018).
Antiviral Activity
- Antiviral Activity of Carbocyclic Analogues : Synthesis of 2-amino-3,4-dihydro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-ones led to the discovery of compounds with selective inhibitory activities against HSV1 and HSV2, indicating potential in antiviral therapies (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
Antimicrobial and Antioxidant Potential
- Antimicrobial and Antioxidant Studies : Research on newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones revealed potent inhibitory action against bacterial strains and profound antioxidant potential, emphasizing its relevance in pharmaceutical applications (Kumar, Sharma, Kumari, & Kalal, 2011).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could potentially involve further exploration of its synthesis, reactivity, and potential applications. Pyrimidine and pyrrolidine derivatives are often of interest in medicinal chemistry due to their presence in many biologically active compounds .
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13;;/h4,7H,2-3,5,10H2,1H3,(H,11,12,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZHTLWYNHZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



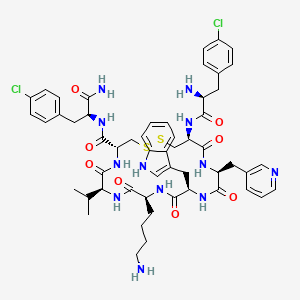
![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3251364.png)

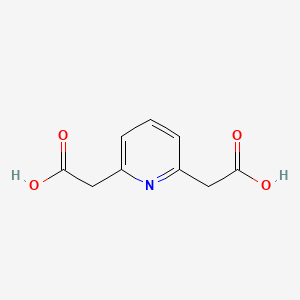
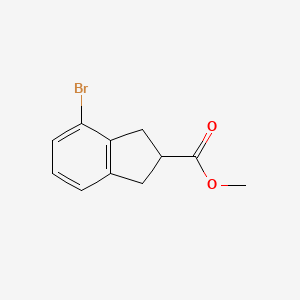
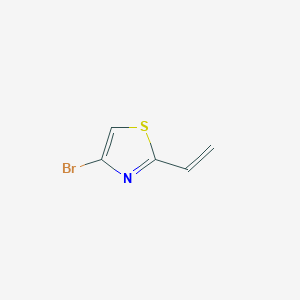
![2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-(1-methylethyl)-](/img/structure/B3251419.png)
![3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251423.png)
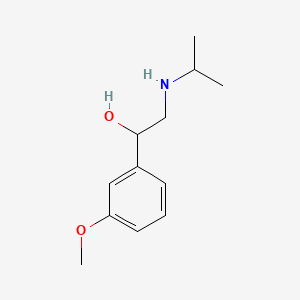


![1-Azetidinecarboxylic acid, 2-[[[2-nitro-3-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3251457.png)
